molecular formula C26H17Cl2N3O3 B11978501 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303060-33-5

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11978501
CAS No.: 303060-33-5
M. Wt: 490.3 g/mol
InChI Key: DAOURFKLZJKTNB-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro, naphthyl, nitrophenyl, and dihydropyrazolo[1,5-C][1,3]benzoxazine moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.

    Cyclization: Formation of the dihydropyrazolo[1,5-C][1,3]benzoxazine ring system through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of functional groups and ring systems

Properties

CAS No.

303060-33-5

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

7,9-dichloro-2-naphthalen-2-yl-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(17-9-8-15-4-1-2-5-16(15)10-17)29-30(24)26(34-25(21)22(28)13-19)18-6-3-7-20(11-18)31(32)33/h1-13,24,26H,14H2

InChI Key

DAOURFKLZJKTNB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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